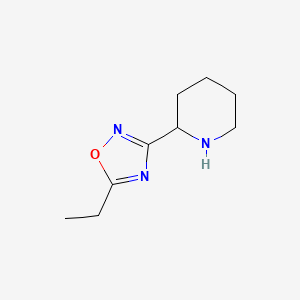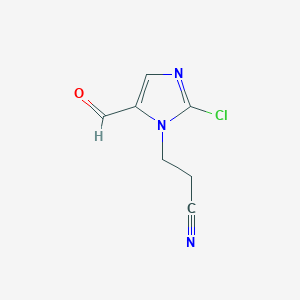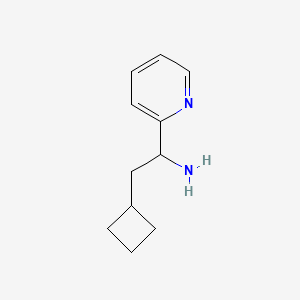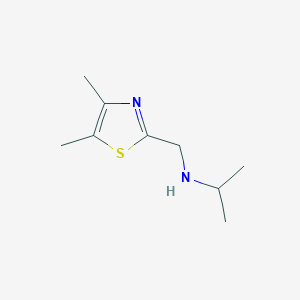![molecular formula C8H11N5O2 B13203522 2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)
2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions . The use of neutral ionic liquids can shift the regioselectivity towards different derivatives .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyrimidine rings.
Substitution: Substitution reactions, especially at the amino group, can lead to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often use halogenated compounds and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities and properties.
Applications De Recherche Scientifique
2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the RNA-dependent RNA polymerase (RdRP) of influenza virus by disrupting the PA-PB1 subunit heterodimerization . This inhibition prevents the replication of the virus, making it a promising antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-7-aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Amino-5-aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its methoxymethyl group, which can enhance its biological activity and solubility. This unique structural feature makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H11N5O2 |
|---|---|
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
2-amino-5-(methoxymethyl)-6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H11N5O2/c1-4-5(3-15-2)10-8-11-7(9)12-13(8)6(4)14/h3H2,1-2H3,(H3,9,10,11,12) |
Clé InChI |
ZSMAAVDCKWKBML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2N=C(NN2C1=O)N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)


![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)


![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

